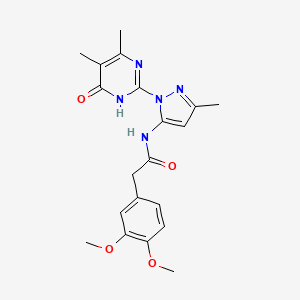![molecular formula C11H14O3 B2411133 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol CAS No. 35987-38-3](/img/structure/B2411133.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol is an organic compound that features a benzodioxin ring fused with a propanol group
Applications De Recherche Scientifique
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Méthodes De Préparation
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with propanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding ketone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation[4][4].
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol can be compared with similar compounds such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound has a similar benzodioxin ring but lacks the propanol group, making it less reactive in certain chemical reactions.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol: This compound has an ethanol group instead of a propanol group, which affects its physical and chemical properties.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7-8,12H,4-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINVWXDHWSVZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)
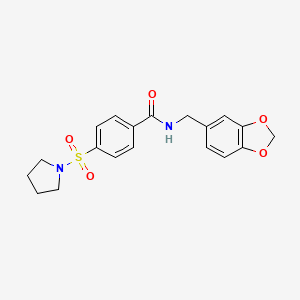
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2411057.png)
![2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide](/img/structure/B2411061.png)
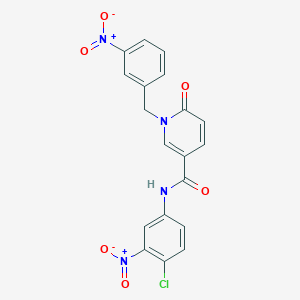
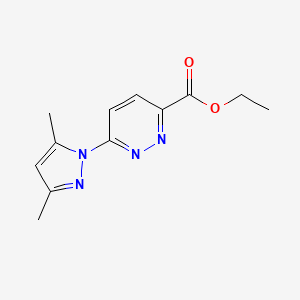
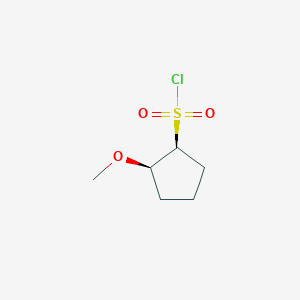
![N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2411067.png)
![Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2411070.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)
